2-(2-Chloro-4-fluorophenoxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2-chloro-4-fluorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2-chloro-4-fluorophenoxymethyl)phenyl bromide+Zn→2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts, with conditions including an inert atmosphere and temperatures ranging from room temperature to moderate heating.
Substitution Reactions: Common reagents include halides and other nucleophiles, with conditions depending on the specific nucleophile used.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and bioactive molecules.
Chemical Biology: It is used in the modification of biomolecules and the study of biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of carbon-carbon bonds through transmetalation processes. The presence of chloro and fluoro substituents enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 2,5-difluoro-4-methoxyphenylzinc bromide
- 4-fluorobenzylmagnesium chloride
Uniqueness
2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex organic molecules.
Properties
Molecular Formula |
C13H9BrClFOZn |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-4-fluoro-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
MDWZKSAJPFWQMD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=C(C=C(C=C2)F)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.